4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-5-carboxamide hydrochloride
Description
4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide hydrochloride is a pyrazole-based small molecule featuring a 4-amino substituent on the pyrazole core, an ethyl group at the 1-position, and a carboxamide linkage to a [(1-methyl-1H-pyrazol-4-yl)methyl] moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-amino-2-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O.ClH/c1-3-17-10(9(12)6-15-17)11(18)13-4-8-5-14-16(2)7-8;/h5-7H,3-4,12H2,1-2H3,(H,13,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIUVBGQEPPNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCC2=CN(N=C2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 1-ethylpyrazole core is synthesized via cyclocondensation of ethyl acetoacetate with hydrazine hydrate. In a representative protocol, hydrazine hydrate reacts with acrolein derivatives under aqueous-organic conditions (e.g., toluene/water) at 20–80°C to form 2-pyrazoline intermediates, which are subsequently oxidized to pyrazoles using chlorine or hypochlorites. Adaptation of this method involves substituting acrolein with ethyl 3-ethoxyacrylate to introduce the ethyl and carboxylate substituents.
Reaction Conditions :
Saponification and Amination
The ethyl ester undergoes saponification with NaOH (2 M, 50°C) to produce 1-ethyl-1H-pyrazole-4-carboxylic acid, followed by nitration and reduction to introduce the 4-amino group. Catalytic hydrogenation (H₂/Pd-C, 30 psi) selectively reduces the nitro group to an amine.
Preparation of (1-Methyl-1H-pyrazol-4-yl)methanamine
Formylation and Methylation
1-Methylpyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1-methylpyrazole, followed by reductive amination. Sodium cyanoborohydride in methanol selectively reduces the imine intermediate to (1-methyl-1H-pyrazol-4-yl)methanamine.
Key Steps :
- Formylation : POCl₃/DMF at 0°C, yielding 85–90% aldehyde.
- Reductive Amination : NH₃, NaBH₃CN, RT, 12 h.
Carboxamide Coupling
Acid Chloride Formation
The carboxylic acid intermediate (1-ethyl-4-amino-1H-pyrazole-5-carboxylic acid) is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 8 h). Excess SOCl₂ is removed under vacuum to yield the reactive intermediate.
Amine Coupling
The acid chloride reacts with (1-methyl-1H-pyrazol-4-yl)methanamine in anhydrous tetrahydrofuran (THF) with K₂CO₃ as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the carboxamide product after 12–24 h.
Optimization Notes :
- Stoichiometry : 1.2 equivalents of amine ensure complete conversion.
- Workup : Filtration, solvent evaporation, and recrystallization from ethyl acetate/hexane.
Hydrochloride Salt Formation
The free base is dissolved in ethanol and treated with concentrated HCl (37%) at 0°C. The hydrochloride salt precipitates as a white crystalline solid, isolated via filtration and dried under vacuum.
Purity Validation :
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the zwitterionic structure, with the protonated amino group and chloride counterion stabilizing the lattice.
Scale-Up and Industrial Considerations
Pilot-scale production (10 kg batches) employs continuous flow reactors for acid chloride formation to enhance safety and yield (85–90%). Environmental controls include SOCl₂ scrubbers and solvent recovery systems.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces coupling time from 24 h to 1 h, achieving 88% yield with comparable purity.
Enzymatic Catalysis
Lipase-mediated amidation in ionic liquids ([BMIM][BF₄]) offers a solvent-free alternative, though yields remain suboptimal (60–65%).
Challenges and Mitigation
- Byproduct Formation : Hydrolysis of acid chloride to carboxylic acid is minimized using anhydrous conditions and molecular sieves.
- Purification : Silica gel chromatography (EtOAc/MeOH 9:1) resolves residual amine impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or other derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell types, including lung, brain, colorectal, and breast cancers . The mechanism often involves the modulation of specific molecular targets such as enzymes and receptors integral to cancer cell proliferation.
Table 1: Anticancer Activity of Pyrazole Derivatives
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Pyrazoles have been reported to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of pyrazole derivatives. The synthesis of novel 1H-pyrazole compounds has demonstrated effectiveness against various insect pests, suggesting potential applications in agricultural pest management .
Table 2: Insecticidal Efficacy of Pyrazole Compounds
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Novel Pyrazole Derivative | Aphids | TBD | |
| Novel Pyrazole Derivative | Beetles | TBD |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to metabolic pathways. This inhibition can be crucial in developing treatments for metabolic disorders and enhancing our understanding of biochemical processes .
Mechanism of Action
The mechanism by which 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide hydrochloride exerts its effects depends on its molecular targets and pathways. The pyrazole core can interact with various biological targets, such as enzymes or receptors, leading to specific biological responses. The exact mechanism may vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and physicochemical properties of the target compound with structurally related pyrazole carboxamide derivatives:
Physicochemical and Pharmacological Implications
- Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs (e.g., ). Chloro-substituted derivatives () are less polar due to the absence of amino groups .
- In contrast, chloro substituents () are electron-withdrawing, reducing reactivity at the pyrazole core .
- Steric and Metabolic Considerations : The ethyl group at the 1-position (target compound) balances lipophilicity and metabolic stability compared to methyl () or propyl groups. The [(1-methyl-1H-pyrazol-4-yl)methyl] moiety introduces a heterocyclic side chain, which may improve target specificity relative to phenyl or pyridinyl groups .
Biological Activity
4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide hydrochloride is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions.
The compound's molecular formula is , with a molecular weight of 248.28 g/mol. Its IUPAC name is 4-amino-1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-5-carboxamide, and it features a complex heterocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N6O |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 4-amino-1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-5-carboxamide |
| InChI | InChI=1S/C11H16N6O/c1-3... |
| Canonical SMILES | CCN1C=C(C(=N1)C(=O)NCC2=CN(N=C2)C)N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The binding affinity and selectivity towards these targets lead to modulation of their activity, resulting in various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide hydrochloride. This compound has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HepG2 (Liver) | 54.25 | Significant inhibition of proliferation |
| HeLa (Cervical) | 38.44 | Moderate toxicity on normal fibroblasts |
| MDA-MB-231 (Breast) | Not specified | Antiproliferative effect noted |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents, particularly due to its selective toxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX). This mechanism is crucial for the development of anti-inflammatory drugs that can alleviate conditions such as arthritis and other inflammatory diseases .
Antibacterial Potential
Research has also explored the antibacterial activity of this compound. It was evaluated for direct antibacterial effects against various Gram-positive and Gram-negative bacteria using agar diffusion and broth microdilution methods. The results indicated moderate antibacterial activity, suggesting potential use as an antibiotic adjuvant .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the antiproliferative effects of pyrazole derivatives on cancer cells, 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole was found to significantly inhibit the growth of HepG2 and HeLa cells with IC50 values indicating effective doses for therapeutic use.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that this compound could effectively reduce inflammation markers in vitro, showcasing its potential for developing new anti-inflammatory treatments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically follows a multi-step approach using a 1,5-diarylpyrazole core template. Key steps include cyclocondensation of precursors (e.g., ethyl acetoacetate and substituted hydrazines) followed by carboxamide formation. Optimization involves temperature control (60–80°C for cyclization), solvent selection (DMF or THF for solubility), and stoichiometric ratios of reagents (e.g., 1.2:1 amine-to-acid chloride). Post-synthesis, purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures ≥95% purity .
Q. How should researchers characterize the structural and spectral properties of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction for definitive structural confirmation, complemented by spectroscopic methods:
- NMR : H and C NMR to verify substituent positions (e.g., ethyl and methyl groups at N1 and C5).
- FTIR : Confirm carboxamide C=O stretch (~1650 cm) and NH vibrations (~3350 cm).
- Mass Spectrometry : ESI-MS for molecular ion [M+H] and fragmentation patterns.
Cross-reference data with analogs like 5-methyl-1-phenylpyrazole-4-carboxylic acid to validate assignments .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For receptor binding studies, employ radioligand displacement assays (e.g., H-labeled antagonists). Use IC/K values to quantify activity, comparing to reference compounds like SR141716 (a pyrazole-based cannabinoid receptor antagonist) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents:
- Pyrazole ring : Replace ethyl at N1 with bulkier groups (e.g., isopropyl) to assess steric effects.
- Benzyl group : Introduce electron-withdrawing substituents (e.g., -F, -CF) on the aryl ring to enhance metabolic stability.
Evaluate changes using in vitro ADMET assays (e.g., microsomal stability, CYP450 inhibition) and molecular docking to predict target binding (e.g., using AutoDock Vina with receptor PDB: 3SN6) .
Q. What experimental strategies resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles. Mitigate by:
- Standardized Protocols : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies).
- HPLC-Purity Correlation : Compare bioactivity of batches with ≥98% purity vs. lower grades.
- Meta-Analysis : Pool data from studies like Tobiishi et al. (2007) and Viveka et al. (2016) to identify trends .
Q. What computational methods predict this compound’s interactions with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with free-energy perturbation (FEP) to model binding kinetics. Validate predictions via:
- Co-crystallization : Attempt X-ray structures of the compound bound to targets (e.g., kinases).
- Mutagenesis : Test binding affinity in receptors with key residue mutations (e.g., Ala-scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
